2-Oxocyclopentaneundecanoic acid
Description
2-Oxocyclopentaneundecanoic acid is a cyclopentane-ring-containing fatty acid derivative with a ketone group at the 2-position of the cyclopentane moiety and an undecanoic acid (11-carbon) chain. Such compounds often exhibit unique physicochemical properties due to the interplay between the cyclic ketone and the long alkyl chain, making them relevant in lipid biochemistry and materials science.
Properties
CAS No. |
13065-47-9 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
11-(2-oxocyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19) |
InChI Key |
YKOYAVNSEZZQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of 2-Oxocyclopentaneundecanoic acid may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxocyclopentaneundecanoic acid.
Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.
Substitution: Formation of halogenated derivatives of 2-oxocyclopentaneundecanoic acid.
Scientific Research Applications
2-Oxocyclopentaneundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
(a) 2-Oxo-cyclobutane Undecanoic Acid (CAS 169263-77-8)
- Structure: Features a 4-membered cyclobutane ring with a ketone group at the 2-position, attached to an undecanoic acid chain.
- Molecular Formula : C₁₅H₂₆O₃; Molecular Weight : 254.37 g/mol .
- Key Differences: Smaller ring size (cyclobutane vs. Shorter carbon backbone compared to the hypothetical cyclopentane analog (C₁₅ vs. inferred C₁₆ for cyclopentane derivative).
(b) 2-Oxocyclopentaneacetic Acid (CAS 1460-38-4)
- Structure : A cyclopentane ring with a ketone group and a shorter acetic acid (2-carbon) chain.
- Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .
- Key Differences: Significantly shorter alkyl chain (acetic acid vs. undecanoic acid), reducing lipophilicity and altering solubility profiles.
(c) n-Undecanoic Acid (Hendecanoic Acid)
Physicochemical Properties
*Inferred data based on structural analogs.
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